3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid

Description

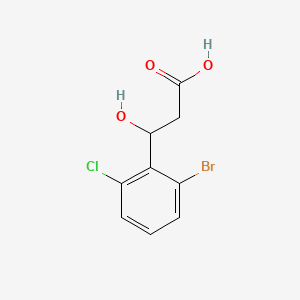

3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid is a halogenated hydroxypropanoic acid derivative characterized by a phenyl ring substituted with bromo (Br) and chloro (Cl) groups at the 2- and 6-positions, respectively. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the propanoic acid backbone contribute to its polar and zwitterionic properties under physiological conditions.

Key structural features include:

- Zwitterionic nature: Similar to amino acids, the carboxylate and hydroxyl groups may form intramolecular hydrogen bonds, as observed in 3-(2-benzimidazolyl)-3-hydroxypropanoic acid .

Properties

Molecular Formula |

C9H8BrClO3 |

|---|---|

Molecular Weight |

279.51 g/mol |

IUPAC Name |

3-(2-bromo-6-chlorophenyl)-3-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8BrClO3/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7,12H,4H2,(H,13,14) |

InChI Key |

PFPVQBZVKIFUMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(CC(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid typically involves

Biological Activity

3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid is an aromatic carboxylic acid characterized by the presence of halogenated substituents on the phenyl ring and a hydroxypropanoic acid functional group. Its molecular formula is CHBrClO, with a molecular weight of approximately 279.51 g/mol. This compound has garnered interest due to its potential biological activities, particularly in therapeutic applications.

Structural Characteristics

The unique structure of this compound allows for specific interactions with biological targets. The presence of bromine and chlorine atoms may enhance these interactions through mechanisms such as halogen bonding, which can influence the compound's efficacy and specificity as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

The exact mechanism of action for this compound remains poorly understood. However, it is hypothesized that its biological effects may stem from interactions with specific proteins or enzymes involved in inflammatory and microbial pathways. Further research is required to elucidate these mechanisms fully.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

- In Vitro Studies : Research on structurally related compounds has shown promising results in inhibiting certain biological processes. For example, derivatives of hydroxypropanoic acids have demonstrated activity against cancer cell lines, exhibiting IC values ranging from 0.12 mg/mL to 0.81 mg/mL .

- Antinociceptive Properties : Similar compounds have been tested in rodent models for their pain-relief capabilities, indicating potential applications in neuropathic pain management .

Comparative Analysis Table

| Compound | Biological Activity | IC Values | Mechanism of Action |

|---|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial (potential) | Not yet determined | Hypothetical protein/enzyme interaction |

| 2-Bromo-3-hydroxypropanoic acid | Antinociceptive | Varies by study | GABA transporter inhibition |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Antiproliferative | 0.12 - 0.81 mg/mL | HSP90 and TRAP1 mediated signaling |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(3-Bromophenyl)-3-oxopropanoic acid

- Structure : Features a bromo group at the 3-position of the phenyl ring and a ketone (-C=O) at the β-carbon instead of a hydroxyl group.

- Higher acidity due to the electron-withdrawing ketone group compared to the hydroxyl group in the target compound.

- Molecular weight : 243.054 g/mol (C₉H₇O₃Br) .

3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid

- Structure : Contains a hydroxyl group at the 3-position of the phenyl ring.

- Key differences :

- Biological activity : Associated with tyrosine metabolism and autism research .

threo-2-(2,6-Dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

- Structure : Methoxy groups replace halogens, and stereochemistry (threo configuration) is defined.

- Key differences :

Spectral and Reactivity Profiles

Infrared (IR) Spectroscopy

- 3-(2-Bromo-6-chlorophenyl)-3-hydroxypropanoic acid: Expected to show bands for ionized carboxylate (asymmetric ~1550 cm⁻¹, symmetric ~1400 cm⁻¹) and hydroxyl groups, similar to 3-(2-benzimidazolyl)-3-hydroxypropanoic acid .

- Non-zwitterionic analogs: Sharp carbonyl peaks (e.g., 1709 cm⁻¹ for unionized carboxyl groups) dominate, as seen in 3-(1-benzyl-2-benzimidazolyl)-3-hydroxypropanoic acid .

Oxidation Behavior

- Halogenated hydroxypropanoic acids (e.g., 3-(2-benzimidazolyl)-3-hydroxypropanoic acid) undergo rapid oxidation to carboxylic acids under acidic permanganate conditions, forming products like benzimidazolecarboxylic acid .

- Non-halogenated analogs (e.g., 3-hydroxypropanoic acid) are more stable and serve as precursors for bioplastics and acrylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.